molecular formula C17H18F3NO2S B2366253 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide CAS No. 2034503-35-8

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2366253
CAS No.: 2034503-35-8
M. Wt: 357.39
InChI Key: XRHMJKWXZXCBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the pentyl chain: This can be done through alkylation reactions using alkyl halides in the presence of a base.

    Formation of the benzamide moiety: This step involves the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2H-1,3-benzodioxole-5-carboxamide: Similar structure but with a benzodioxole moiety instead of a benzamide moiety.

    3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: Similar structure but with a cyano group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its combination of a thiophene ring, a hydroxy group, a pentyl chain, a benzamide moiety, and a trifluoromethyl group, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c18-17(19,20)15-4-2-1-3-14(15)16(23)21-8-5-12(6-9-22)13-7-10-24-11-13/h1-4,7,10-12,22H,5-6,8-9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHMJKWXZXCBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.